1-(5-Iodopyridin-2-yl)piperazine
Overview
Description
1-(5-Iodopyridin-2-yl)piperazine is a chemical compound with the molecular formula C9H12IN3 and a molecular weight of 289.12 g/mol It is characterized by the presence of an iodine atom attached to the pyridine ring, which is further connected to a piperazine moiety
Scientific Research Applications
1-(5-Iodopyridin-2-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Iodopyridin-2-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with piperazine in the presence of a base, followed by iodination of the resulting product. The reaction typically requires heating and the use of solvents such as toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Iodopyridin-2-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azides or nitriles can be formed.
Coupling Products: Formation of biaryl compounds or alkynyl derivatives.
Comparison with Similar Compounds
1-(2-Pyridinyl)piperazine: Lacks the iodine atom, resulting in different reactivity and binding properties.
1-(4-Iodophenyl)piperazine: Contains an iodine atom on a phenyl ring instead of a pyridine ring, leading to different electronic and steric effects.
Uniqueness: 1-(5-Iodopyridin-2-yl)piperazine is unique due to the presence of the iodine atom on the pyridine ring, which significantly influences its chemical reactivity and biological activity. This structural feature makes it a valuable compound in the synthesis of specialized pharmaceuticals and organic molecules .
Properties
IUPAC Name |
1-(5-iodopyridin-2-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKJIJFTSAYHBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590311 | |
Record name | 1-(5-Iodopyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219635-89-9 | |
Record name | 1-(5-Iodo-2-pyridinyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219635-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Iodopyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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